Evidence 1: Head-to-Head In Vitro Cytotoxicity Superiority Over Adagrasib and Sotorasib in KRAS G12C-Mutant Murine Lung Cancer Cells
In a direct head-to-head comparison using LLC (KRAS G12C mutant murine lung cancer) cells treated under identical conditions with a CCK8 viability assay at 48 hours, MRTX-1257 exhibited the highest cytotoxic activity among the three tested KRAS G12C inhibitors. The potency rank order was MRTX-1257 > MRTX849 (adagrasib) > AMG510 (sotorasib) at matched concentrations [1]. All three compounds showed minimal activity against non-KRAS G12C mutant MC38 cells, confirming on-target selectivity [1].
| Evidence Dimension | In vitro cytotoxicity (cell viability) against KRAS G12C-mutant LLC murine lung cancer cells |
|---|---|
| Target Compound Data | MRTX-1257: Highest activity among three inhibitors at matched concentrations (exact IC50 values for this specific comparison not numerically reported; rank order established) [1] |
| Comparator Or Baseline | MRTX849 (adagrasib): Intermediate activity; AMG510 (sotorasib): Lowest activity at identical concentrations [1] |
| Quantified Difference | Activity rank: MRTX-1257 > MRTX849 > AMG510. The study authors selected MRTX-1257 for subsequent experiments based on superior potency [1]. |
| Conditions | LLC KRAS G12C+/+ murine lung cancer cells; CCK8 viability assay; 48-hour treatment; various concentrations (exact range: up to 10 µM) [1] |
Why This Matters
This direct comparative data under uniform experimental conditions provides the strongest procurement-relevant justification for selecting MRTX-1257 over adagrasib or sotorasib when maximum in vitro potency against KRAS G12C-mutant cells is required.
- [1] Specific inhibitor to KRASG12C induces tumor-specific immunity and synergizes with oncolytic virus for enhanced cancer immunotherapy. J Immunother Cancer. 2025;13(7):e010514. View Source
